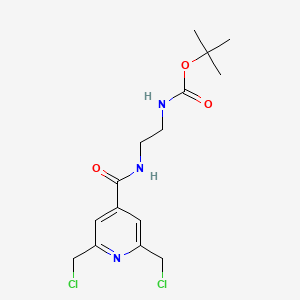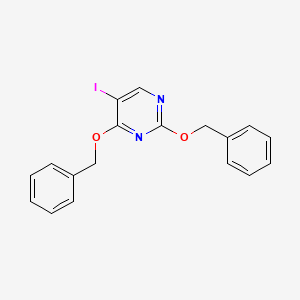
4-Imino-1,2-dimethyl-1,4-dihydropyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Imino-1,2-dimethyl-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 4-Imino-1,2-dimethyl-1,4-dihydropyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,3-dicarbonyl compounds with guanidine derivatives. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
4-Imino-1,2-dimethyl-1,4-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aromatic pyrimidines.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Imino-1,2-dimethyl-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Imino-1,2-dimethyl-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Imino-1,2-dimethyl-1,4-dihydropyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives such as uracil, cytosine, and thymine. While these compounds share a similar pyrimidine core, this compound is unique due to its specific substituents and imino group, which confer distinct chemical and biological properties . Similar compounds include:
Uracil: A naturally occurring pyrimidine base found in RNA.
Cytosine: A pyrimidine base found in DNA and RNA.
Thymine: A pyrimidine base found in DNA.
Eigenschaften
Molekularformel |
C7H8N4 |
|---|---|
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
4-imino-1,2-dimethylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-5-10-7(9)6(3-8)4-11(5)2/h4,9H,1-2H3 |
InChI-Schlüssel |
DLAAZYBOFNGVPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=N)C(=CN1C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)

![4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099567.png)
![5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13099577.png)
![Imidazo[1,5-a][1,3,5]triazine](/img/structure/B13099584.png)

![N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate](/img/structure/B13099600.png)



![5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)
